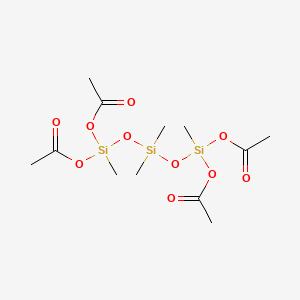

Polydiméthylsiloxane terminé par un groupe diacetoxymethyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate is a type of organosilicon compound that belongs to the family of polydimethylsiloxanes. These compounds are characterized by their silicon-oxygen backbone with organic groups attached to the silicon atoms. [Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate is known for its unique properties, such as flexibility, hydrophobicity, and thermal stability, making it useful in various industrial and scientific applications .

Applications De Recherche Scientifique

[Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate has a wide range of applications in scientific research and industry:

Mécanisme D'action

Target of Action

Diacetoxymethyl terminated polydimethylsiloxane (PDMSX) is a type of polymeric organosilicon compound . It primarily targets the surfaces it is applied to, forming a coating or film. This compound is widely used in various industries due to its unique properties, such as being optically clear, inert, non-toxic, and inflammable .

Mode of Action

PDMSX interacts with its targets by forming a coating or film on the surface. This is achieved through a process known as cross-linking, where the PDMSX molecules link together to form a network structure . The cross-linking process is facilitated by certain catalysts and environmental conditions .

Biochemical Pathways

For example, it can provide water-repellent coatings in the textile industry .

Pharmacokinetics

Due to its large molecular size and hydrophobic nature, it is unlikely to be readily absorbed or distributed in biological systems .

Result of Action

The primary result of PDMSX action is the formation of a coating or film on the surface it is applied to. This can alter the surface’s properties, such as making it water-repellent . In addition, PDMSX is used in various applications, including medical devices, elastomers, antifoaming agents, heat-resistant lubricants, fire retardants, and cosmetics .

Action Environment

The action of PDMSX can be influenced by various environmental factors. For example, the cross-linking process is dependent on the presence of certain catalysts and specific environmental conditions . Furthermore, the stability and efficacy of PDMSX can be affected by factors such as temperature, humidity, and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

Diacetoxymethyl terminated polydimethylsiloxane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with enzymes such as hydrolases and oxidases, facilitating catalytic processes. The interaction between diacetoxymethyl terminated polydimethylsiloxane and these enzymes often involves covalent bonding or hydrogen bonding, enhancing the enzyme’s stability and activity. Additionally, this compound can interact with proteins through hydrophobic interactions, influencing protein folding and function .

Cellular Effects

Diacetoxymethyl terminated polydimethylsiloxane has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events. Furthermore, diacetoxymethyl terminated polydimethylsiloxane can impact gene expression by interacting with transcription factors and chromatin remodeling complexes, resulting in changes in the transcriptional landscape of the cell . These effects on cellular processes highlight the compound’s potential in regulating cell function and behavior.

Molecular Mechanism

The molecular mechanism of diacetoxymethyl terminated polydimethylsiloxane involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to enzyme inhibition or activation. For example, diacetoxymethyl terminated polydimethylsiloxane can inhibit the activity of proteases by binding to their active sites, preventing substrate cleavage. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diacetoxymethyl terminated polydimethylsiloxane can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanol-terminated polydimethylsiloxane and acetic acid . Over time, the degradation products can accumulate and potentially affect cellular function. Long-term studies have shown that diacetoxymethyl terminated polydimethylsiloxane can have sustained effects on cellular processes, with some effects persisting even after the compound has degraded .

Dosage Effects in Animal Models

The effects of diacetoxymethyl terminated polydimethylsiloxane vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote tissue regeneration. At high doses, it can exhibit toxic or adverse effects, such as inflammation and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These findings underscore the importance of dosage optimization in therapeutic applications of diacetoxymethyl terminated polydimethylsiloxane.

Metabolic Pathways

Diacetoxymethyl terminated polydimethylsiloxane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by esterases, leading to the release of acetic acid and silanol-terminated polydimethylsiloxane . The metabolic products can further participate in biochemical reactions, influencing metabolite levels and cellular metabolism. Additionally, diacetoxymethyl terminated polydimethylsiloxane can affect the activity of metabolic enzymes, altering the overall metabolic profile of the cell.

Transport and Distribution

Within cells and tissues, diacetoxymethyl terminated polydimethylsiloxane is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters on the cell membrane, facilitating its uptake and intracellular distribution . Once inside the cell, it can localize to various organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The distribution of diacetoxymethyl terminated polydimethylsiloxane within tissues can also be influenced by its interaction with extracellular matrix components, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of diacetoxymethyl terminated polydimethylsiloxane is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, diacetoxymethyl terminated polydimethylsiloxane can be directed to the nucleus by nuclear localization signals, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound can localize to the plasma membrane, where it can modulate membrane-associated signaling pathways. The precise subcellular localization of diacetoxymethyl terminated polydimethylsiloxane is essential for its role in regulating cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of diacetoxymethyl terminated polydimethylsiloxane typically involves the reaction of polydimethylsiloxane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the terminal groups to diacetoxymethyl groups .

Industrial Production Methods: In industrial settings, the production of diacetoxymethyl terminated polydimethylsiloxane is often carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the reaction equilibrium. The final product is purified through distillation or other separation techniques to achieve the desired purity and molecular weight .

Analyse Des Réactions Chimiques

Types of Reactions: [Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are influenced by the presence of functional groups and the reaction conditions .

Common Reagents and Conditions:

Hydrolysis: In the presence of water, diacetoxymethyl groups can hydrolyze to form silanol-terminated polydimethylsiloxane and acetic acid.

Condensation: Silanol-terminated polydimethylsiloxane can undergo condensation reactions to form cross-linked networks or higher molecular weight polymers.

Major Products Formed:

Hydrolysis: Silanol-terminated polydimethylsiloxane and acetic acid.

Condensation: Cross-linked polydimethylsiloxane networks.

Substitution: Substituted polydimethylsiloxane derivatives.

Comparaison Avec Des Composés Similaires

- Methyldiacetoxy terminated polydimethylsiloxane

- Dimethylamino terminated polydimethylsiloxane

- Ethoxy terminated polydimethylsiloxane

- Triethoxysilylethyl terminated polydimethylsiloxane

Comparison: [Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate is unique due to its specific functional groups, which impart distinct properties such as enhanced reactivity and the ability to form cross-linked networks. Compared to methyldiacetoxy terminated polydimethylsiloxane, it has a higher reactivity towards hydrolysis and condensation reactions. Dimethylamino terminated polydimethylsiloxane, on the other hand, is more suitable for applications requiring basic conditions. Ethoxy and triethoxysilylethyl terminated polydimethylsiloxane offer different reactivity profiles and are used in applications requiring specific surface modifications .

Propriétés

IUPAC Name |

[acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O10Si3/c1-9(13)17-24(7,18-10(2)14)21-23(5,6)22-25(8,19-11(3)15)20-12(4)16/h1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAHCOHPINWOIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C)(OC(=O)C)O[Si](C)(C)O[Si](C)(OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O10Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.